2-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
The synthesis of 2-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro group: This step typically involves the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents.
Attachment of the methoxyphenyl group: This can be done through a substitution reaction using appropriate aryl halides and catalysts.
Final assembly: The final step involves coupling the intermediate compounds to form the desired benzamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy groups, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have a heterocyclic core and exhibit diverse biological activities.
Quinolinyl-pyrazoles: These compounds share a similar pyrazole core and are studied for their pharmacological properties.
Fluoro-substituted benzamides: These compounds have similar structural features and are used in various chemical and biological applications.
The uniqueness of 2-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C19H16FN3O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H16FN3O4S/c1-27-13-8-6-12(7-9-13)23-18(15-10-28(25,26)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) |
InChI Key |
NFBXHHCBSHSFHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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